molecular formula C20H21N5O3 B2606256 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide CAS No. 1421476-63-2

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide

Cat. No. B2606256
CAS RN: 1421476-63-2
M. Wt: 379.42
InChI Key: VMBZYXVGPBCTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

Compounds similar to the one have been reported to exhibit antiviral activities. For instance, derivatives of indole, which share structural similarities with our compound, have shown inhibitory activity against influenza A and other viruses . The triazole moiety present in our compound is known to bind with high affinity to viral proteins, potentially inhibiting viral replication.

Anti-inflammatory Properties

Indole derivatives, which are structurally related to our compound, have been found to possess anti-inflammatory activities . The presence of the phenyl and triazole groups could contribute to the modulation of inflammatory pathways, offering potential therapeutic applications in diseases characterized by inflammation.

Antimicrobial Efficacy

The indole core, which is part of the broader family of compounds to which our molecule belongs, has demonstrated antimicrobial properties . This suggests that our compound could be investigated for its efficacy against bacterial infections.

Antidiabetic Activity

Indole derivatives have been associated with antidiabetic effects . The compound , with its complex heterocyclic structure, may interact with biological targets relevant to diabetes management.

Antimalarial Activity

The triazole group in our compound is similar to other structures that have shown antimalarial activity . Research into this application could lead to the development of new treatments for malaria.

Anticholinesterase Effects

Compounds with a triazole ring have been studied for their anticholinesterase activity, which is important in the treatment of Alzheimer’s disease . Our compound could potentially be explored for its effects on cholinesterase enzymes.

Plant Growth Regulation

Indole derivatives are known to influence plant growth and development . The indole moiety in related compounds is crucial for plant hormone activity, suggesting that our compound could have applications in agriculture.

Mechanism of Action

properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-28-19-16(8-5-11-22-19)18(26)21-12-13-24-20(27)25(15-6-3-2-4-7-15)17(23-24)14-9-10-14/h2-8,11,14H,9-10,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBZYXVGPBCTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxynicotinamide

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